Apurinic Acid - 11002-22-5

Apurinic Acid

Catalog Number: EVT-1517008
CAS Number: 11002-22-5
Molecular Formula: C8H9NO4
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Apurinic acid is classified as a type of DNA lesion. It is formed during the depurination process, where the glycosidic bond between the purine base and the deoxyribose sugar is cleaved. This process can be spontaneous or induced by environmental factors such as radiation and chemical agents. The compound is primarily studied in the context of its role in mutagenesis and its implications in cancer biology.

Synthesis Analysis

Methods of Synthesis

Apurinic acid can be synthesized through several methods, primarily involving the depurination of DNA. One common approach includes:

  1. Hydrolytic Depurination: This method involves treating DNA with an aqueous solution under acidic conditions. The process typically requires:
    • Dialysis of DNA against water to remove salts.
    • Mixing with concentrated hydrochloric acid to facilitate depurination.
  2. Chemical Synthesis: Another method involves the chemical modification of nucleotides to create apurinic sites artificially for research purposes. This can be done using reagents that specifically cleave purine bases.

Technical Details

The synthesis process can be monitored using various analytical techniques such as high-performance liquid chromatography (HPLC) to quantify the yield and purity of apurinic acid produced during depurination reactions .

Molecular Structure Analysis

Structure of Apurinic Acid

Apurinic acid has a distinct molecular structure characterized by the absence of a purine base attached to a deoxyribose sugar backbone. The general formula for apurinic acid can be represented as C₁₀H₁₂O₇P, indicating its composition without the purine component.

Data on Molecular Structure

  • Molecular Weight: Approximately 241 g/mol
  • Chemical Formula: C₁₀H₁₂O₇P
  • Functional Groups: Contains hydroxyl groups and a phosphate group, which are critical for its reactivity and interaction with other biomolecules.
Chemical Reactions Analysis

Reactions Involving Apurinic Acid

Apurinic acid participates in several chemical reactions that are crucial for understanding DNA metabolism:

  1. DNA Repair Mechanisms: Apurinic acid can undergo repair through base excision repair pathways, where specific enzymes recognize and replace the missing base.
  2. Chain Breakage: The presence of an apurinic site can lead to strand breaks during DNA replication if not repaired promptly, contributing to genomic instability .

Technical Details on Reactions

Kinetic studies have demonstrated that the rate constants for depurination reactions vary based on environmental conditions such as pH and temperature, influencing how quickly apurinic sites form in DNA .

Mechanism of Action

Process Involving Apurinic Acid

The mechanism by which apurinic acid affects cellular processes primarily revolves around its role as a site of potential mutagenesis. When DNA polymerases encounter an apurinic site during replication, they may incorporate incorrect bases opposite these lesions, leading to mutations.

Data on Mechanism

Research indicates that bypassing apurinic sites can lead to increased mutagenesis rates, emphasizing their significance in cancer development . Studies have shown that specific polymerases exhibit different efficiencies when replicating past these sites, highlighting variations in fidelity across different cell types.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Apurinic acid is typically a white crystalline solid.
  • Solubility: It is soluble in water and polar solvents due to its hydrophilic nature.

Chemical Properties

  • Stability: The compound is relatively unstable and can undergo hydrolysis under physiological conditions.
  • Reactivity: Apurinic acid readily participates in nucleophilic attacks due to its electrophilic phosphate group.

Relevant analyses indicate that the stability of apurinic sites can be influenced by surrounding nucleotide sequences and environmental factors .

Applications

Scientific Uses of Apurinic Acid

Apurinic acid serves several important functions in scientific research:

  1. Studying DNA Repair Mechanisms: Researchers utilize apurinic acid to investigate how cells repair damaged DNA and maintain genomic integrity.
  2. Mutagenesis Research: The compound is essential for understanding how mutations arise from DNA damage, aiding studies related to cancer biology.
  3. Biochemical Assays: Apurinic sites are used as markers in various biochemical assays to quantify DNA damage levels in cells exposed to genotoxic agents .
Introduction to Apurinic Acid and Apurinic/Apyrimidinic (AP) Sites

Definition and Chemical Structure of Apurinic Sites

The term "apurinic acid" historically refers to DNA segments lacking purine bases (adenine or guanine), though the more accurate contemporary designation is an apurinic/apyrimidinic (AP) site or abasic site. This lesion represents a deoxyribose sugar missing its attached nitrogenous base due to hydrolytic cleavage of the N-glycosidic bond [1] [8]. Chemically, the AP site exists in a dynamic equilibrium between a closed-ring furanose form (major species) and an open-chain aldehyde form (minor species) (Fig. 1). This open-chain conformation features a reactive aldehyde group at the C1' position, making the site highly vulnerable to nucleophilic attack and further degradation [1] [4].

The inherent instability of the AP site arises from the lability of the glycosidic bond, particularly in purines (depurination), which occurs approximately 20 times more frequently than depyrimidination under physiological conditions [1] [8]. This difference stems from the electron-rich nature of purines and the greater stability of the purine-derived oxocarbenium ion intermediate during hydrolysis. The spontaneous formation rates of AP sites are heavily influenced by factors such as temperature, pH, and ionic strength, with acidic conditions accelerating depurination [1] [8].

Table 1: Characteristics of Apurinic/Apyrimidinic (AP) Sites

PropertyChemical DetailBiological Consequence
Chemical StructureDeoxyribose sugar missing purine/pyrimidine base; exists as ring-closed (major) and open-chain aldehyde (minor) formsHigh reactivity of aldehyde enables further DNA damage
Formation Rate (Human Cell)~10,000 apurinic sites/day; ~500 apyrimidinic sites/day [1]High frequency demands robust repair mechanisms
Primary Formation MechanismHydrolysis of N-glycosidic bond (spontaneous or enzyme-catalyzed)Endogenous threat to genomic integrity
Key Reactive GroupC1' aldehyde in open-chain formSusceptible to β-elimination, Schiff base formation, ICLs [4]

Historical Discovery and Evolution of AP Site Research

The existence and biological significance of AP sites emerged through pioneering biochemical studies in the 1960s-1970s. A landmark 1972 study by Verly and colleagues first identified an endonuclease activity in Escherichia coli specifically targeting depurinated DNA. This enzyme (initially termed "endonuclease for apurinic DNA") was shown to incise the DNA backbone adjacent to the damaged site rather than directly reversing base loss [2] [6]. This discovery fundamentally shifted understanding by demonstrating that cells possess dedicated repair machinery for abasic lesions.

Subsequent work by Tomas Lindahl in the 1970s solidified the concept of base excision repair (BER) as the primary pathway for AP site repair. Lindahl's research quantified the astonishing instability of DNA, estimating thousands of spontaneous depurination events per mammalian cell daily [1]. This work established AP sites not merely as chemical curiosities but as major endogenous threats to genomic integrity, necessitating dedicated repair pathways. The purification and cloning of the major human AP endonuclease, APE1 (also termed HAP1, APEX, or REF-1), in the early 1990s revealed it as the functional homolog of E. coli exonuclease III [5]. Crucially, APE1 was simultaneously identified as Redox Factor-1 (Ref-1), a nuclear protein capable of activating transcription factors like AP-1 via reduction of critical cysteine residues, revealing its unexpected dual functionality [5] [9].

Table 2: Key Historical Milestones in AP Site Research

YearDiscoveryKey Researchers/TeamsSignificance
Early 1970sIdentification of endonuclease cleaving depurinated DNA in E. coliVerly, LindahlEstablished existence of dedicated AP site repair [2] [6]
1974Discovery of DNA glycosylases generating AP sites as BER intermediatesLindahl, othersDefined Base Excision Repair (BER) pathway [2]
Early 1990sCloning of human AP endonuclease (APE1/APEX1)Demple, Hickson, SekiIdentified primary human AP endonuclease [5]
Early 1990sIdentification of APE1 as Ref-1 (redox activator of transcription factors)CurranRevealed APE1's dual role in DNA repair and redox signaling [5] [9]
2013High-resolution crystal structure of APE1-DNA-Mg²⁺ complex (4IEM) [10]Tsutakawa, Tainer, MitraElucidated catalytic mechanism of AP site incision

Biological Significance of AP Sites in Genomic Stability

AP sites pose a dual threat to genomic stability. Firstly, they are non-instructional lesions during DNA replication. When replicative DNA polymerases encounter an AP site, they often incorporate adenine opposite the lesion ("A-rule") in E. coli, leading primarily to transversion mutations (e.g., G•C to T•A) if the template base was guanine [1] [4] [8]. In higher eukaryotes, nucleotide insertion opposite AP sites is more complex and context-dependent, potentially yielding both transitions and transversions. Secondly, the reactive aldehyde of the open-chain form can undergo β-elimination (catalyzed by AP lyases) or react with amino groups on proteins or the exocyclic amines of opposing DNA bases, forming covalent DNA-protein cross-links (DPCs) or interstrand cross-links (ICLs) [4]. These secondary lesions are significantly more complex and challenging for repair machinery than the initial AP site.

The base excision repair (BER) pathway is the primary guardian against AP site toxicity. DNA glycosylases initiate BER by excising damaged bases, generating AP sites intentionally as repair intermediates. APE1 is the major human enzyme responsible for the subsequent incision step. It acts as a class II AP endonuclease, hydrolyzing the phosphodiester backbone immediately 5' to the AP site. This cleavage generates a 3'-hydroxyl terminus and a 5'-deoxyribose phosphate (5'-dRP) block [1] [5]. Bifunctional glycosylases (possessing intrinsic AP lyase activity) cleave 3' to the AP site via β,δ-elimination, generating 3'-phospho-α,β-unsaturated aldehyde termini requiring further processing by APE1's 3'-phosphodiesterase activity. After APE1 incision, downstream BER enzymes (polymerase β, FEN1, ligase III/XRCC1) complete repair via short-patch (1 nucleotide) or long-patch (2-13 nucleotides) sub-pathways [1] [5] [9].

Beyond its canonical endonuclease role, APE1's redox function regulates transcription factors (e.g., AP-1, NF-κB, p53, HIF-1α) involved in stress responses, inflammation, and apoptosis [5] [9]. This activity, mediated by Cys65 and Cys93 in its N-terminal domain, provides a direct link between DNA repair capacity and cellular stress signaling.

The critical role of APE1 in maintaining genomic stability is highlighted by severe phenotypes in genetic models. Germline deletion of Ape1 in mice causes early embryonic lethality (~embryonic day 5-9) [5] [7]. Conditional deletion in the mouse nervous system (Ape1ᴺᵉˢ⁻ᶜʳᵉ) results in viable pups at birth but triggers rapid postnatal neurodegeneration, characterized by widespread DNA damage (γH2AX foci), apoptosis, cerebellar defects, hypothermia (due to loss of serotonergic neurons), and early death (~3 weeks). This postnatal crisis coincides with the shift from placental to respiratory oxygenation, dramatically increasing exposure to oxidative stress [7]. Furthermore, combining Ape1 deletion with p53 loss (Ape1;p53ᴺᵉˢ⁻ᶜʳᵉ) predisposes mice to brain tumors (medulloblastoma, glioblastoma), directly implicating unrepaired oxidative DNA lesions, including AP sites, in cancer initiation [7] [9]. Reduced AP endonuclease activity in the aging rat brain is also documented, and caloric restriction mitigates this decline, suggesting a link between AP site repair capacity and aging [1] [9]. Abnormal APE1 expression or localization is observed in various human cancers and neurodegenerative conditions, though direct causal links to specific human diseases via germline mutations require further validation [5] [7] [9].

Table 3: APE1: Multifunctional Roles in Genome Maintenance

Properties

CAS Number

11002-22-5

Product Name

Apurinic Acid

Molecular Formula

C8H9NO4

Synonyms

Apurinic Acid

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